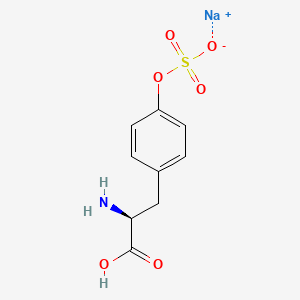

Sodium O-sulfonato-L-tyrosine

Übersicht

Beschreibung

Sodium O-sulfonato-L-tyrosine, also known as O-Sulfo-L-tyrosine sodium salt, is an amino acid derivative utilized in biomedical research. It serves as a valuable asset due to its application as a protein tyrosine phosphatase and kinase specificity substrate. Notably, it has been researched extensively for its anti-inflammatory attributes and could potentially offer new remedies for autoimmune diseases .

Wissenschaftliche Forschungsanwendungen

Recombinant Expression and Biosynthesis of Sulfated Proteins

Sodium O-sulfonato-L-tyrosine has been utilized in the selective incorporation of sulfotyrosine into proteins, enabling the recombinant expression of proteins with enhanced biological activities. This approach has significant implications in understanding the role of tyrosine sulfation in protein function and facilitating the production of sulfated proteins for therapeutic applications (Liu & Schultz, 2006).

Determination of Tyrosine O-Sulfation Sites

Research has also focused on developing methodologies to identify and characterize the sites of tyrosine O-sulfation within peptides and proteins. This is crucial for understanding the specific biological roles of sulfated tyrosines in protein-protein interactions and other cellular processes (Yu et al., 2007).

Synthesis and Study of Sulfopeptides

The synthesis of sulfopeptides and sulfoproteins through methods that incorporate this compound analogs enables the study of the structural and functional roles of tyrosine sulfation. This research provides insights into the mechanisms by which sulfation influences protein activity and interactions, which is pivotal for drug development and understanding disease mechanisms (Taleski et al., 2011).

Investigation of Tyrosine Sulfation in Cellular Processes

Genetic encoding techniques that incorporate sulfotyrosine into proteins expressed in mammalian cells have shed light on the role of tyrosine sulfation in various biological processes. This includes studies on chemokine receptor activation, which is crucial for immune responses, and the development of methods for the recombinant expression of sulfated proteins, potentially opening new avenues for therapeutic protein production (Italia et al., 2020).

Electrochemical Sensing and Biosensors

This compound and its derivatives have been employed in the development of sensitive electrochemical sensors for the detection of tyrosine, demonstrating potential applications in healthcare and environmental monitoring (Nagarajappa et al., 2019).

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sodium O-sulfonato-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is utilized in the tyrosinase pathway, a key biochemical reaction pathway . Tyrosinase is a copper-containing monooxygenase involved in the catalysis of the hydroxylation and oxidation reaction of monophenols and diphenols, respectively, into O-quinones intermediates .

Cellular Effects

This compound has been extensively researched for its anti-inflammatory attributes and could potentially offer new remedies for autoimmune diseases. It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a substrate for tyrosinase, a key enzyme in melanogenesis . This interaction leads to the production of melanin, a pigment that dictates the color of hair and skin .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. It has been shown to prevent declined cognitive function under stressful, cognitively demanding conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While taking tyrosine or any of its variants like L-tyrosine is generally considered safe by the FDA, check with your doctor to see if tyrosine supplements will benefit you and if it will interfere with any of your medications .

Metabolic Pathways

This compound is involved in the tyrosinase pathway, a key metabolic pathway . This pathway is responsible for the production of melanin, a pigment that dictates the color of hair and skin .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Proteins spanning the membranes of cells of the intestine and kidney use sodium-ion gradients to take up glucose . Sodium-coupled neurotransmitter transporters play a fundamental role in the termination of synaptic neurotransmission .

Subcellular Localization

. Melanin is laid down only in these organelles . The subcellular localization of this compound and its effects on its activity or function are crucial for understanding its role in various biological processes .

Eigenschaften

IUPAC Name |

sodium;[4-[(2S)-2-amino-2-carboxyethyl]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGUVYQJXDWSSQ-QRPNPIFTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635490 | |

| Record name | Sodium O-sulfonato-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98930-06-4 | |

| Record name | Sodium O-sulfonato-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

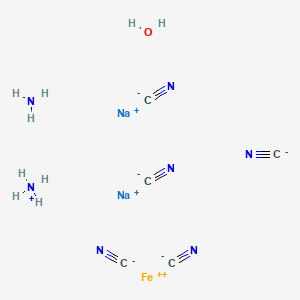

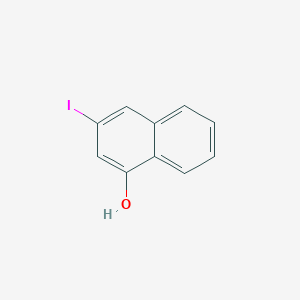

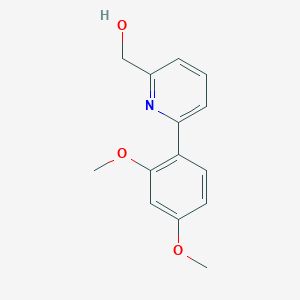

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1629806.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629807.png)

![4-Methoxy-2-[4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]pyrimidine](/img/structure/B1629810.png)

![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B1629811.png)

![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)